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Experimental Data on AS Il and ANXA1 in NSCLC

The table below summarizes key experimental findings from the identified study, which utilized human
NSCLC cell lines A549 and NCI-H460 [1].

Experimental

Details and Findings
Aspect

Cell Lines Used Human NSCLC: A549, NCI-H460; Normal human lung epithelial: BEAS-2B [1]

Proliferation CCK-8 assay, EdU staining: Confirmed AS lll significantly inhibited cell
Assays proliferation in A549 and H460 cells in a dose-dependent manner [1].
Apoptosis Flow cytometry (Annexin VIPI staining): Showed AS Il treatment significantly
Assays increased apoptosis in A549 and H460 cells [1].

Proteomic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identified
Analysis differentially expressed proteins after AS Ill treatment. ANXAL was a key

downregulated target [1].

| Key Molecular Changes (Western Blot) | « ANXA1: Expression was significantly reduced (p < 0.01). ¢

Apoptosis markers: Increased levels of cleaved Caspase-3 and cleaved PARP. « Autophagy marker:
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Decreased LC3-I/LC3-II ratio. « Pathway proteins: Downregulated phosphorylation of P38, JNK, and AKT;
Downregulated Bcl-2; Upregulated Bax [1]. | | Proposed Mechanism | AS III induces apoptosis in NSCLC
cells partly through modulation of the P38, ERK, and mTOR signaling pathways [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key

methodologies cited.

1. Cell Culture and Treatment

e Cell Lines: Human lung cancer A549 cells, NCI-H460 cells, and normal human lung epithelial BEAS-
2B cells.

e Culture Conditions: A549 and H460 cells were cultured in RPMI-1640 medium, while BEAS-2B cells
were cultured in DMEM. All media were supplemented with 10% fetal bovine serum.

e Compound Treatment: AS Il (>98% purity) was dissolved in DMSO to create a stock solution. Cells
were treated with a gradient of concentrations (0-400 umol/L) for 24 hours [1].

2. Cell Proliferation Assay (CCK-8)

e Procedure: Cells were inoculated in 96-well plates and treated with AS Il for 24 hours.
Subsequently, 10 pL of CCK-8 solution was added to each well and incubated for 1-3 hours.
e Measurement: The Optical Density (OD) value at 450 nm was measured to determine cell viability

[1].
3. Apoptosis Assay by Flow Cytometry

e Procedure: After treatment with AS Il for 24 hours, A549 and H460 cells were harvested and stained
with Pl and Annexin V-Alexa Fluor for 20 minutes at room temperature.

¢ Analysis: The samples were analyzed using a flow cytometer to quantify the percentage of apoptotic
cells [1].

4. Proteomic Analysis via LC-MS/MS

¢ Protein Preparation: Cells were lysed, and protein concentration was determined using a BCA Kit.

¢ Instrumentation: Analysis was performed on a Q-Exactive mass spectrometer equipped with a
Nanospray Flex source. Samples were separated on a C18 column.

e MS Parameters: Full MS scans were acquired (350-1500 m/z) with a resolution of 60,000. The top
10 MS peaks were fragmented for analysis [1].
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5. Western Blotting Validation

e Procedure: Proteins were separated by SDS-PAGE and transferred to PVDF membranes. After
blocking, membranes were incubated with primary antibodies overnight, followed by secondary
antibodies.

e Targets: Antibodies were used to detect levels of ANXAL, cleaved Caspase-3, cleaved PARP, LC3, p-
P38, p-JNK, p-AKT, Bcl-2, and Bax [1].

Proposed Signaling Pathway for AS lll in NSCLC

The experimental data suggests that AS III triggers apoptosis in NSCLC cells through a multi-pathway

mechanism. The following diagram synthesizes these findings into a proposed signaling pathway.
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This proposed pathway illustrates the multi-target action of AS III, which converges on the induction of

programmed cell death [1].
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Interpretation and Research Context

¢ ANXAL1 as an Oncogenic Target: The finding that AS Il downregulates ANXAL is significant
because independent research has shown that knocking down ANXA1 alone can suppress the
proliferation, migration, and invasion of NSCLC cells in vitro [2]. This validates ANXAL as a
relevant therapeutic target in NSCLC.

e Scope of Current Evidence: It is important to note that the specific data connecting AS Ill to ANXA1
downregulation comes primarily from a single, albeit detailed, study [1]. The broader context of
Astragalus extracts and other compounds (like Astragaloside 1V) in cancer is more widely researched

[3] [4] [3]-
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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